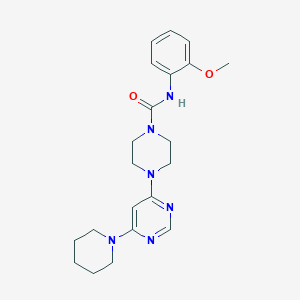

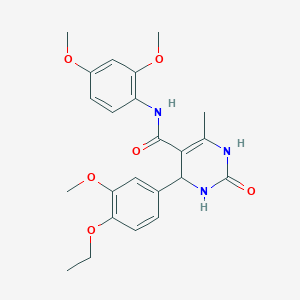

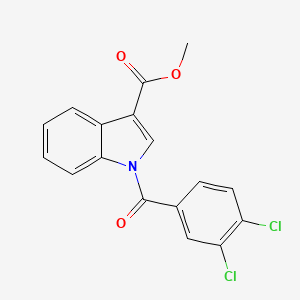

![molecular formula C16H15NO5S B2952943 methyl [(5E)-5-(3,4-dihydro-2H-chromen-6-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate CAS No. 1242853-47-9](/img/structure/B2952943.png)

methyl [(5E)-5-(3,4-dihydro-2H-chromen-6-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of coumarin systems, which this compound is a part of, has been a focus for many organic and pharmaceutical chemists . The synthesis methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Scientific Research Applications

Anticancer Research

This compound shows promise in anticancer research due to the presence of the 3,4-dihydro-2H-chromen-6-ylmethylidene moiety. Chromene derivatives have been studied for their potential to inhibit cancer cell growth and induce apoptosis . The specific structure of this compound may interact with various cellular targets, offering a new avenue for the development of anticancer drugs.

Antimicrobial Activity

The thiazolidin-3-yl acetate portion of the molecule is known to exhibit antimicrobial properties . This suggests that the compound could be used in the study of new antibiotics or antiseptics, particularly against resistant strains of bacteria and other pathogens.

Enzyme Inhibition

Compounds containing the 1,3-thiazolidin-3-yl moiety have been shown to act as enzyme inhibitors . This compound could be valuable in biochemical research for the development of inhibitors that can regulate enzymatic activity, which is crucial in various diseases including metabolic disorders.

Neuroprotective Agents

The chromene component is associated with neuroprotective effects, potentially offering benefits in the treatment of neurodegenerative diseases . Research into this compound could lead to the discovery of new therapeutic agents that protect neuronal cells from damage.

Organic Synthesis

The compound’s structure indicates potential use in organic synthesis as an intermediate for the preparation of more complex molecules . Its diverse functional groups could be exploited in various synthetic pathways, leading to a wide range of chemical entities.

Pharmacological Studies

Given the broad spectrum of biological activities associated with its structural components, this compound could be used in pharmacological studies to explore its therapeutic potential across various medical fields . This includes investigating its efficacy and safety profile in preclinical models.

Mechanism of Action

Target of Action

It contains an indole nucleus, which is found in many bioactive compounds and binds with high affinity to multiple receptors .

Mode of Action

Without specific studies on this compound, it’s difficult to determine its exact mode of action. Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Biochemical Pathways

Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Indole derivatives are known to have diverse biological activities .

properties

IUPAC Name |

methyl 2-[(5E)-5-(3,4-dihydro-2H-chromen-6-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO5S/c1-21-14(18)9-17-15(19)13(23-16(17)20)8-10-4-5-12-11(7-10)3-2-6-22-12/h4-5,7-8H,2-3,6,9H2,1H3/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPUNOOCEMDDLN-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C(=O)C(=CC2=CC3=C(C=C2)OCCC3)SC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CN1C(=O)/C(=C\C2=CC3=C(C=C2)OCCC3)/SC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl [(5E)-5-(3,4-dihydro-2H-chromen-6-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

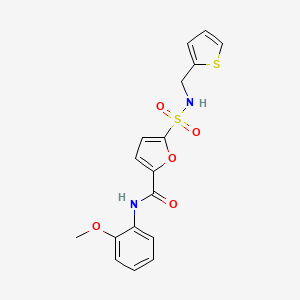

![3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2952861.png)

![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-hydroxypropyl)hexanamide](/img/structure/B2952875.png)